Anhalamine hydrochloride

5-HT7 receptor Inverse agonism Structure-Activity Relationship

Anhalamine hydrochloride (CAS 2245-90-1) is the salt form of a naturally occurring tetrahydroisoquinoline alkaloid, chemically designated as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride. It serves as a critical reference standard and synthetic intermediate within a family of psychoactive cactus alkaloids that includes pellotine, anhalidine, and anhalonidine.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
CAS No. 2245-90-1
Cat. No. B15490126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhalamine hydrochloride
CAS2245-90-1
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2CNCCC2=C1)O)OC.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-9-5-7-3-4-12-6-8(7)10(13)11(9)15-2;/h5,12-13H,3-4,6H2,1-2H3;1H
InChIKeyFQCHMMSXFIZMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhalamine Hydrochloride (CAS 2245-90-1): Sourcing the N-Desmethyl Tetrahydroisoquinoline Alkaloid


Anhalamine hydrochloride (CAS 2245-90-1) is the salt form of a naturally occurring tetrahydroisoquinoline alkaloid, chemically designated as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol hydrochloride [1]. It serves as a critical reference standard and synthetic intermediate within a family of psychoactive cactus alkaloids that includes pellotine, anhalidine, and anhalonidine . Its primary reported pharmacological activity is as a potent inverse agonist at the serotonin 5-HT7 receptor, a mechanism it shares with structural analogs, necessitating a detailed comparative analysis for appropriate compound selection [2].

Why Anhalamine Hydrochloride Cannot Be Generically Substituted by Other Cactus Alkaloids


Within the 8-hydroxy-tetrahydroisoquinoline series, minor structural modifications lead to significant shifts in pharmacological parameters. A key structure-activity relationship (SAR) finding demonstrates that the presence or absence of an N-methyl group is a critical determinant of 5-HT7 receptor inverse agonist potency [1]. Anhalamine, as the N-desmethyl analog, serves as the essential baseline compound for understanding this pharmacophore. Furthermore, species-specific alkaloid distribution patterns, where anhalamine is the second most abundant alkaloid in Lophophora diffusa but a minor component in L. williamsii, preclude the interchangeability of crude alkaloid extracts or single-compound substitutes when a defined chemotype is required for research [2].

Quantitative Differentiation of Anhalamine Hydrochloride Against Structural Analogs


5-HT7 Receptor Inverse Agonist Potency: N-Desmethyl vs. N-Methyl Substitution

A comparative SAR study revealed that N-methylation critically enhances functional potency at the 5-HT7 receptor. Anhalamine, the N-desmethyl precursor, is the direct comparator for anhalidine (1b, the N-methyl analog). Anhalidine was identified as the most potent inverse agonist in the series (EC50 = 219 nM, Emax = -95.4%) and showed a 2-fold higher functional potency than pellotine (1a) in a GloSensor cAMP assay [1]. While this study defines the upper limit of potency for the N-methyl analog, it establishes anhalamine as the essential, less potent N-desmethyl reference compound required for pharmacophore modeling and further SAR exploration [1].

5-HT7 receptor Inverse agonism Structure-Activity Relationship

Species-Specific Alkaloid Distribution: Primary Accumulation in Lophophora diffusa

The relative abundance of anhalamine is species-dependent within the Lophophora genus. In Lophophora diffusa, anhalamine is the second most abundant alkaloid after pellotine, whereas in L. williamsii, it is a minor component [1]. This quantitative distribution pattern directly contrasts with anhalonidine, which is the second most abundant alkaloid in L. fricii [1]. This differential accumulation is critical for natural product isolation and for the authentication of botanical source materials.

Natural Product Chemistry Alkaloid profiling Plant taxonomy

Salt Form Physicochemical Property: Anhalamine Hydrochloride Dihydrate Melting Point

The salt form and hydration state provide a distinct physical property for identification and quality control. The hydrochloride dihydrate salt of anhalamine has a reported melting point of 258 °C, which is significantly higher than the free base (189-191 °C) and notably higher than the melting point of the free base of a key analog, pellotine (110-113 °C) [1][2]. This characteristic provides a simple, verifiable parameter for confirming the correct salt form and assessing purity upon receipt.

Analytical Chemistry Reference Standard Melting Point

Validated Application Scenarios for Anhalamine Hydrochloride Based on Quantitative Evidence


Pharmacophore Modeling of 5-HT7 Receptor Inverse Agonists

Anhalamine hydrochloride serves as the critical N-desmethyl scaffold in structure-activity relationship (SAR) studies. As evidenced by the Chan et al. (2025) 5-HT7 receptor study, the N-methyl analog anhalidine showed potent inverse agonism (EC50 = 219 nM). Anhalamine is the required control compound to directly test the contribution of N-methylation to binding affinity and functional activity [1]. Its procurement is essential for medicinal chemistry programs iterating on the tetrahydroisoquinoline core to develop novel CNS therapeutics.

Authentication and Quantification of Lophophora diffusa Alkaloid Extracts

In phytochemistry and botanical authentication, anhalamine is the second most abundant alkaloid in Lophophora diffusa, distinguishing its alkaloid profile from other species like L. fricii (where anhalonidine is the second most abundant) [2]. Using anhalamine hydrochloride as a certified reference standard enables the accurate quantification and chemical fingerprinting of L. diffusa samples, which is crucial for ecological studies, quality control of botanical materials, and chemotaxonomic classification.

Metabolomic Profiling and Biomarker Identification

Anhalamine has been identified as a differential serum metabolite in specific physiological and pathological conditions, such as oxaliplatin-induced neurotoxicity, where it appeared as a characteristic metabolite in multivariate statistical models [3]. The hydrochloride salt form provides the necessary solubility and stability for use as an analytical standard in liquid chromatography-mass spectrometry (LC-MS)-based metabolomics workflows, ensuring precise identification and semi-quantification in complex biological matrices.

Synthetic Route Validation and Process Chemistry

As a defined synthetic intermediate in the production of more complex cactus alkaloids, anhalamine hydrochloride is used to validate synthetic yields and purity. The modified total synthesis of anhalamine via selective demethylation and reduction steps serves as a benchmark pathway [4]. The distinct melting point of the hydrochloride salt (258 °C) provides a definitive endpoint for confirming successful synthesis and crystallization [5], supporting process chemistry development and scale-up studies.

Technical Documentation Hub

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